N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 874128-80-0) is a substituted acetamide derivative featuring dual chloro-substituted aromatic groups (4-chlorobenzyl and 4-chlorophenoxy) and a tetrahydrofuran (THF) methyl substituent. Its molecular formula is C₂₀H₂₁Cl₂NO₃, with a molecular weight of 394.29 g/mol. The compound’s structure integrates a chloro-substituted benzyl group, a phenoxy-acetamide backbone, and a THF-derived alkyl chain, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C20H21Cl2NO3 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h3-10,19H,1-2,11-14H2 |
InChI Key |
SGWVBFCQRKFSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and biological relevance:
Key Observations
Compounds with heterocyclic cores (e.g., thiadiazole in 5e, pyrimidine in III-7) exhibit varied bioactivity, suggesting the target’s THF moiety could modulate selectivity or potency .
Synthetic Complexity :
- The target likely requires multi-step synthesis, similar to NUCC-0200590 (Pd-catalyzed coupling) and III-7 (multicomponent reactions) .
- Yields for complex analogs (e.g., 57% for 26 in ) highlight challenges in optimizing reaction conditions.
Biological Potential: Chloro-substituted acetamides are prevalent in antimicrobial and enzyme-inhibitory agents (e.g., 5e, 7b) . The THF group in the target may mimic cyclic ethers in bioactive molecules (e.g., antifungals or kinase inhibitors) .
Research Findings and Data Tables
Physicochemical Properties of Selected Analogues
*Predicted using ChemDraw.
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